Enhanced Lipophilicity (XLogP3) of Carbidopa Ethyl Ester Relative to Carbidopa
The ethyl ester modification increases lipophilicity compared to the parent carbidopa molecule. Carbidopa Ethyl Ester has a computed XLogP3 value of 0.8, whereas carbidopa (CAS 28860-95-9) has a lower XLogP3 of -0.2 [1][2]. This difference in lipophilicity can influence the compound's ability to interact with biological membranes and its distribution profile.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | Carbidopa XLogP3 = -0.2 |
| Quantified Difference | Δ = 1.0 log units (higher lipophilicity) |
| Conditions | Computed physicochemical property using XLogP3 algorithm |
Why This Matters
For procurement in formulation research, this lipophilicity shift is critical; it predicts altered permeability and distribution, making Carbidopa Ethyl Ester a distinct entity for designing modified-release or alternative-delivery systems rather than a drop-in replacement for carbidopa.
- [1] PubChem. (2025). Carbidopa ethyl. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Carbidopa-Ethyl-Ester View Source
- [2] PubChem. (2025). Carbidopa. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Carbidopa View Source
